molecular formula C12H19NO2 B14022563 tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate

tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate

Cat. No.: B14022563
M. Wt: 209.28 g/mol
InChI Key: XABXFOQDOYKTHU-LBPRGKRZSA-N
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Description

tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an ethynyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl (3R)-3-methyl-pyrrolidine-1-carboxylate with an ethynylating agent under suitable conditions. Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . These systems offer advantages such as improved reaction control, scalability, and reduced waste.

Chemical Reactions Analysis

tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties. Industrially, tert-butyl esters are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the ethynyl group can participate in various chemical transformations. The pyrrolidine ring provides a rigid framework that can affect the compound’s binding to biological targets .

Comparison with Similar Compounds

Similar compounds to tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate include other tert-butyl esters and pyrrolidine derivatives. For example, tert-butyl (3R)-3-aminobutanoate and tert-butyl (3R)-3-methylpyrrolidine-1-carboxylate share structural similarities but differ in their functional groups and reactivity . The unique combination of the tert-butyl, ethynyl, and pyrrolidine moieties in this compound distinguishes it from these related compounds.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl (3R)-3-ethynyl-3-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m0/s1

InChI Key

XABXFOQDOYKTHU-LBPRGKRZSA-N

Isomeric SMILES

C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)C#C

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)C#C

Origin of Product

United States

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